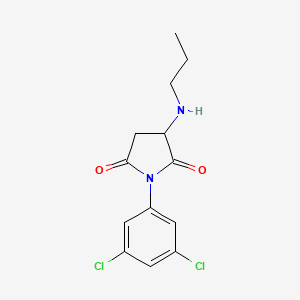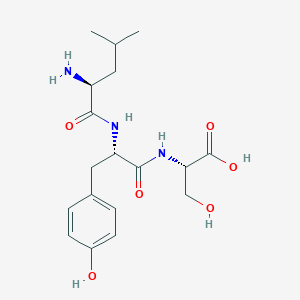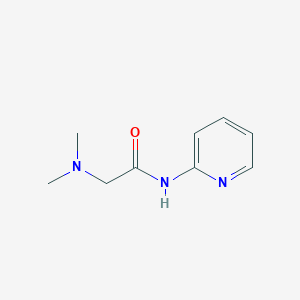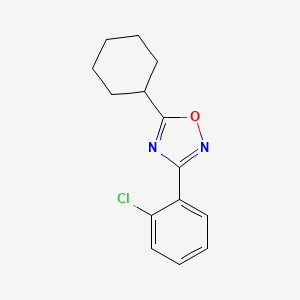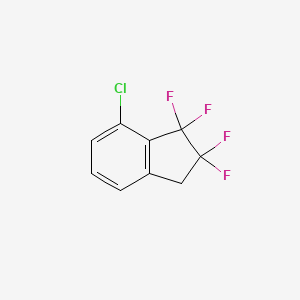![molecular formula C17H18Te B14171385 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene CAS No. 920977-25-9](/img/structure/B14171385.png)
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene is an organotellurium compound that belongs to the tellurophene family Tellurophenes are heterocyclic compounds containing tellurium, which is a heavier analog of sulfur and selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and an appropriate alkyne precursor.
Substitution Reactions: The butyl and (4-methylphenyl)ethynyl groups are introduced through substitution reactions. These reactions often require the use of organometallic reagents and catalysts to facilitate the formation of carbon-tellurium bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of organotellurium chemistry and the use of scalable synthetic routes can be applied to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where the butyl or (4-methylphenyl)ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield telluroxides, while substitution reactions can produce a variety of functionalized tellurophenes.
Wissenschaftliche Forschungsanwendungen
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene has several scientific research applications, including:
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions.
Wirkmechanismus
The mechanism by which 2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound’s electronic properties can influence redox reactions and electron transfer processes in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-5-[(4-methylphenyl)ethynyl]selenophene: A selenium analog with similar chemical properties but different reactivity due to the presence of selenium instead of tellurium.
2-Butyl-5-[(4-methylphenyl)ethynyl]thiophene: A sulfur analog that is more commonly studied and has well-documented applications in materials science and organic electronics.
Uniqueness
2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties compared to its sulfur and selenium analogs. These properties can be leveraged in specialized applications where tellurium’s heavier atomic weight and larger atomic radius play a crucial role.
Eigenschaften
CAS-Nummer |
920977-25-9 |
|---|---|
Molekularformel |
C17H18Te |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
2-butyl-5-[2-(4-methylphenyl)ethynyl]tellurophene |
InChI |
InChI=1S/C17H18Te/c1-3-4-5-16-12-13-17(18-16)11-10-15-8-6-14(2)7-9-15/h6-9,12-13H,3-5H2,1-2H3 |
InChI-Schlüssel |
JGOPDPNHFBCUDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C([Te]1)C#CC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


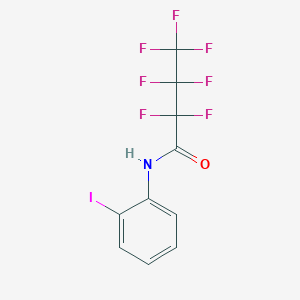
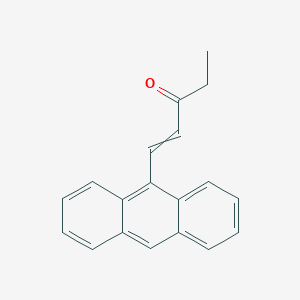
![2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B14171308.png)

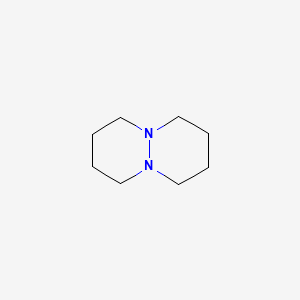
![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)

![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
